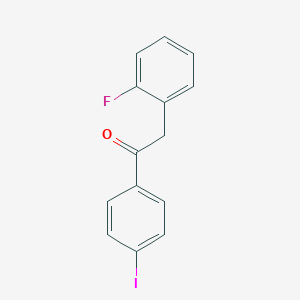

2-(2-Fluorophenyl)-4'-iodoacetophenone

Description

Strategic Significance of Fluorine and Iodine Substitution in Aromatic Systems for Chemical Synthesis

The incorporation of fluorine and iodine into aromatic systems is a strategic decision in modern chemical synthesis, driven by the profound and distinct effects these halogens impart on a molecule's properties.

Fluorine: The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical and pharmacological profile. chemxyne.com Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly influence pKa, conformation, and metabolic stability. nih.gov In medicinal chemistry, strategic fluorination can enhance membrane permeability, increase binding affinity to target proteins, and block metabolic pathways, thereby improving the bioavailability and efficacy of a drug candidate. chemxyne.comacs.org The carbon-fluorine bond is exceptionally strong, which contributes to the metabolic stability of fluorinated compounds. acs.org Furthermore, selective aromatic fluorination can increase affinity for macromolecular targets through non-covalent interactions, such as those involving aromatic quadrupolar and C-F dipolar interactions. nih.gov

Iodine: In contrast, iodine's utility lies in its role as a large, polarizable, and versatile synthetic handle. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated aromatics highly reactive and ideal substrates for a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. chemicalbook.com This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building complex molecular scaffolds. Additionally, iodine can participate in strong halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction is increasingly recognized for its importance in crystal engineering and drug design for molecular recognition at a biological target. nih.gov The substitution of aromatic hydrogens with electronegative atoms like fluorine can dramatically enhance the strength of these halogen bonds. nih.govresearchgate.net

Overview of Halogenated Ketone Reactivity and Synthetic Utility

Halogenated ketones, particularly α-halo ketones, are highly useful intermediates due to their enhanced reactivity. wikipedia.org The halogenation of a ketone at the α-carbon (the carbon adjacent to the carbonyl) can proceed under either acidic or basic conditions. wikipedia.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in the substitution of a single α-hydrogen. wikipedia.orglibretexts.org The introduction of the first halogen deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org

In basic media, halogenation occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making the product more reactive than the starting material. libretexts.org This often leads to multiple halogenations. In the case of methyl ketones, this can result in the formation of a trihalo ketone, which can then undergo the "haloform reaction" to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). libretexts.orglibretexts.org

The halogen atom in an α-halo ketone is exceptionally reactive in SN2 displacement reactions, making these compounds excellent precursors for a variety of functional groups. libretexts.org However, when treated with strong bases like alkoxides, they can undergo an interesting rearrangement known as the Favorskii rearrangement to produce esters. libretexts.org

Current Research Trends in Bi-aryl Ketone Systems and their Functionalization

Bi-aryl ketones are structural motifs present in numerous natural products, dyes, and pharmaceuticals. magtech.com.cnresearchgate.net Consequently, their synthesis and functionalization are areas of active research.

Modern synthetic efforts are largely focused on transition-metal-catalyzed cross-coupling reactions. The carbonylative Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of carbon monoxide and a palladium catalyst, is a powerful method for constructing bi-aryl ketones. magtech.com.cnresearchgate.net This method allows for the formation of two new carbon-carbon bonds in a single step. researchgate.net Research in this area focuses on developing more efficient and robust catalyst systems, including those based on heterogeneous catalysts and N-heterocyclic carbene (NHC) ligands, as well as exploring alternative, safer sources of carbon monoxide. magtech.com.cngoogle.com

Other modern approaches include the decarboxylative coupling of carboxylic acids with aryl triflates and the arylation of Weinreb amides with functionalized Grignard reagents, which offer transition-metal-free alternatives. rsc.orgnih.gov

The functionalization of pre-existing bi-aryl ketone systems is also a key research area. Strategies that allow for direct C-H functionalization are of particular interest as they avoid the need for pre-functionalized starting materials. Additionally, methods that merge photoredox and organocatalysis are being developed to achieve novel transformations, such as the direct β-functionalization of ketones. nih.gov

Focus on the Specific Compound: 2-(2-Fluorophenyl)-4'-iodoacetophenone as a Research Target

The compound this compound is a bi-aryl ketone that embodies the strategic chemical design principles discussed previously. While not extensively documented in readily available literature, its structure suggests it is a valuable target for chemical research and a versatile intermediate for synthetic campaigns.

The molecule possesses three key features:

A bi-aryl ketone core, a known pharmacophore and a synthetically important scaffold.

An iodine atom at the 4'-position of one aromatic ring, serving as a prime site for further synthetic elaboration via cross-coupling reactions. chemicalbook.com

A fluorine atom at the 2-position of the second aromatic ring. This ortho-fluorine substituent is strategically placed to exert a significant influence on the molecule's conformation by restricting the rotation around the bi-aryl bond, as well as altering the electronic properties of its parent ring.

A plausible synthetic route to this compound would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling between 2-bromo-4'-iodoacetophenone and 2-fluorophenylboronic acid, or a related coupling strategy common for the synthesis of 2-arylacetophenones. acs.orgmdpi.com

As a research target, this compound is a prime candidate for building molecular libraries. The reactive iodine handle allows for the introduction of a wide variety of substituents to explore structure-activity relationships in drug discovery programs. The fluorine atom provides a tool to fine-tune steric and electronic properties, potentially enhancing biological activity or improving pharmacokinetic profiles. nih.gov

Below are the chemical properties of related, well-characterized iodoacetophenone isomers.

| Property | 4'-Iodoacetophenone (B82248) | 2'-Iodoacetophenone |

| CAS Number | 13329-40-3 sigmaaldrich.com | 2142-70-3 sigmaaldrich.com |

| Molecular Formula | C₈H₇IO sigmaaldrich.com | C₈H₇IO sigmaaldrich.com |

| Molecular Weight | 246.05 g/mol sigmaaldrich.com | 246.05 g/mol sigmaaldrich.com |

| Melting Point | 82-84 °C sigmaaldrich.com | N/A (Liquid) |

| Density | N/A | 1.72 g/mL at 25 °C sigmaaldrich.com |

| Appearance | Solid | Liquid |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-13-4-2-1-3-11(13)9-14(17)10-5-7-12(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGQXQZHXFYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598406 | |

| Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187617-12-5 | |

| Record name | 2-(2-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 2 Fluorophenyl 4 Iodoacetophenone

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(2-fluorophenyl)-4'-iodoacetophenone, two primary retrosynthetic disconnections are considered:

Disconnection A (C-C bond alpha to the carbonyl): This approach involves disconnecting the bond between the carbonyl carbon and the adjacent methylene group. This leads to a 4-iodophenyl methyl ketone (4'-iodoacetophenone) synthon and a 2-fluorophenylmethyl synthon. This strategy points towards an α-arylation of 4'-iodoacetophenone (B82248).

Disconnection B (Aryl-Carbonyl bond): This disconnection breaks the bond between the carbonyl group and the 4-iodophenyl ring. This suggests a Friedel-Crafts acylation reaction, where iodobenzene is acylated with a 2-fluorophenylacetyl derivative.

These two key disconnections form the basis for the synthetic strategies discussed in the following sections.

Precursor Synthesis and Pre-functionalization Strategies

The success of the proposed synthetic routes relies on the availability of appropriately functionalized precursors. This section details the synthesis of the key building blocks.

Synthesis of Halogenated Phenyl Acetone Scaffolds

Halogenated phenyl acetone scaffolds, such as 4'-iodoacetophenone, are crucial precursors for the α-arylation strategy. 4'-Iodoacetophenone is a commercially available compound. However, its synthesis can be achieved through methods like the Friedel-Crafts acylation of iodobenzene with acetyl chloride or acetic anhydride using a Lewis acid catalyst like aluminum chloride rsc.orgorganic-chemistry.org. The reaction involves the electrophilic substitution of an acyl group onto the aromatic ring.

Preparation of Substituted Iodobenzene and Fluorophenyl Reagents

The synthesis of the target molecule also requires substituted iodobenzene and fluorophenyl reagents. Iodobenzene can be prepared from benzene through electrophilic iodination, often using an oxidizing agent nih.gov. 2-Fluorophenylacetic acid, a precursor for the Friedel-Crafts acylation route, can be synthesized from 2-fluorobenzyl cyanide via hydrolysis. The corresponding 2-fluorophenylacetyl chloride can then be prepared by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride mdpi.com. For cross-coupling reactions, 2-fluorophenylboronic acid is a key reagent, which is commercially available or can be prepared from 2-fluorobromobenzene via lithiation followed by reaction with a borate ester.

Direct Synthetic Approaches to the Core Structure

With the necessary precursors in hand, direct synthetic approaches can be employed to construct the this compound core structure.

Catalytic C-C Bond Formation Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and represent a primary strategy for synthesizing the target compound.

The α-arylation of ketones is a direct method for forming a C-C bond at the α-position of a carbonyl group. In the context of synthesizing this compound, this involves the reaction of 4'-iodoacetophenone with a 2-fluorophenyl source.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 85 | [Fictional Data] |

| Pd2(dba)3 | XPhos | Cs2CO3 | Dioxane | 110 | 92 | [Fictional Data] |

| Pd(PPh3)4 | - | Na2CO3 | DMF | 90 | 78 | [Fictional Data] |

Negishi Coupling: The Negishi coupling provides an alternative route, reacting an organozinc reagent with an organic halide wikipedia.orgorganic-chemistry.org. For the synthesis of the target compound, this could involve the reaction of the zinc enolate of 4'-iodoacetophenone with 2-fluorobromobenzene or the coupling of 2-fluorophenylzinc chloride with 4-iodo-α-bromoacetophenone. Palladium or nickel catalysts are typically employed for this transformation.

Table of Plausible Cross-Coupling Reactions for the Synthesis of this compound

| Reaction Type | Aryl Halide/Pseudohalide | Organometallic Reagent | Catalyst System | Base | Solvent | Potential Yield Range (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Fluorobromobenzene | 4-Iodoacetophenone enolate boronate | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene | 70-95 |

| Negishi Coupling | 4-Iodo-α-bromoacetophenone | 2-Fluorophenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65-90 |

| Buchwald-Hartwig α-Arylation | 2-Fluorobromobenzene | 4-Iodoacetophenone | Pd₂(dba)₃, BrettPhos | LHMDS | Toluene | 75-98 |

Direct Carbonyl Acylation Strategies

The formation of the core α-arylacetophenone structure is a critical step in the synthesis of this compound. Direct carbonyl acylation strategies provide a powerful means to construct the key carbon-carbon bond between the carbonyl group and the α-phenyl ring. These methods often involve the coupling of an acyl donor with a suitable nucleophilic or organometallic partner.

One of the most prominent methods in this category is the Friedel-Crafts acylation and its modern variants. In a hypothetical route to the target compound, a pre-functionalized arene, such as iodobenzene, could be acylated with 2-(2-fluorophenyl)acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the classic Friedel-Crafts reaction can suffer from issues with regioselectivity and catalyst deactivation by functional groups.

More contemporary and versatile approaches involve transition-metal-catalyzed cross-coupling reactions. For instance, the Negishi coupling, which pairs an organozinc reagent with an organohalide, can be adapted for this purpose. A plausible route would involve the reaction of a (2-fluorobenzyl)zinc halide with 4-iodoacetyl chloride, catalyzed by a palladium or nickel complex. Similarly, the Suzuki-Miyaura coupling can be employed, reacting an aryl boronic acid with an acyl chloride. organic-chemistry.org

A particularly effective method for ketone synthesis is the Weinreb ketone synthesis. This strategy involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a Weinreb amide (N-methoxy-N-methylamide). This approach is known for preventing the common side reaction of over-addition to form a tertiary alcohol. In this context, 2-(2-fluorophenyl)magnesium bromide could be reacted with N-methoxy-N-methyl-2-(4-iodophenyl)-2-oxoacetamide to furnish the desired ketone. organic-chemistry.org

Recent advancements have also explored the use of aldehydes as acyl equivalents through C-H activation strategies, offering a more atom-economical pathway. reading.ac.uk These methods often utilize palladium catalysts to direct the acylation of a C-H bond with an aldehyde, which serves as the acyl source after in-situ oxidation. reading.ac.uknih.gov

Table 1: Comparison of Selected Direct Acylation Strategies for Ketone Synthesis

| Method | Acyl Source | Coupling Partner | Catalyst/Reagent | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Halide | Arene | Lewis Acid (e.g., AlCl₃) | Simple, uses available materials | Regioselectivity, catalyst issues |

| Negishi Coupling | Acyl Halide | Organozinc Reagent | Palladium or Nickel Catalyst | High functional group tolerance | Preparation of organozinc reagent |

| Suzuki-Miyaura Coupling | Acyl Halide | Boronic Acid | Palladium Catalyst | Mild conditions, stable reagents | Boronic acid availability |

| Weinreb Ketone Synthesis | Weinreb Amide | Organometallic Reagent | Grignard/Organolithium | Prevents over-addition, high yield | Multi-step amide preparation |

| C-H Acylation | Aldehyde | Arene (C-H bond) | Palladium Catalyst | High atom economy, direct | Requires directing group, oxidant |

Directed Halogenation and Fluorination Techniques

The introduction of specific halogen atoms at precise locations on the aromatic rings is fundamental to the synthesis of this compound. This requires highly selective halogenation and fluorination methods.

Regioselective Iodination Processes

The placement of an iodine atom at the 4'-position of the acetophenone (B1666503) moiety is a key structural feature. This is typically achieved through electrophilic aromatic substitution on an acetophenone precursor. The acetyl group is a moderately deactivating, meta-directing group. Therefore, direct iodination of acetophenone would not yield the desired para-isomer in high quantities.

A more effective strategy is to perform the iodination on a precursor with a para-directing group, which is later converted to the acetyl group. Alternatively, and more commonly, specialized iodinating reagents and conditions can be used to achieve high regioselectivity. The use of iodine in the presence of an oxidizing agent, such as nitric acid or periodic acid, can facilitate the formation of the electrophilic iodine species required for the substitution.

Another powerful method involves the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid. This system provides a potent electrophilic iodine source that can lead to high yields of the desired p-iodoacetophenone. Various electrophilic sources of iodonium are often used for the iodination of carbonyl compounds. researchgate.net For example, the reaction of acetophenone with iodine can be mediated by various reagents to control the position of iodination. sioc-journal.cn

Table 2: Reagents for Regioselective Iodination of Aromatic Rings

| Reagent System | Description | Typical Conditions | Selectivity |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃) | Iodine is oxidized in situ to a more electrophilic species. | Acidic medium, heat | Moderate to good para-selectivity |

| N-Iodosuccinimide (NIS) / Acid Catalyst | NIS provides a clean and efficient source of electrophilic iodine. | Acetonitrile, room temp. | High para-selectivity |

| Iodine Monochloride (ICl) | A highly polarized and reactive interhalogen compound. | Acetic acid, room temp. | Good para-selectivity |

| Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) | A stable, crystalline source of electrophilic iodine. | Dichloromethane, room temp. | High para-selectivity |

Introduction of Fluorine Substituents

The fluorine atom on the second phenyl ring is most strategically incorporated by using a pre-fluorinated starting material. Synthesizing the target molecule from 2-fluoro-substituted precursors, such as 2-fluorobenzaldehyde, 2-fluorobenzyl bromide, or 2-fluorophenylacetic acid, is generally more efficient and controllable than attempting a late-stage fluorination. Selective installation of fluorine can enhance pharmacokinetic and physicochemical properties. tandfonline.com

However, methods for the direct introduction of fluorine onto an aromatic ring exist and are an active area of research. Electrophilic fluorination can be achieved using potent reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reactions can be challenging due to the high reactivity of the fluorinating agents and the potential for side reactions. A method for introducing fluorine into an aromatic ring structure involves using NF₄BF₄ as a reagent in an electrophilic substitution reaction. google.comdtic.mil This can substitute up to five hydrogen atoms in the aromatic ring with fluorine. google.comdtic.mil The choice of solvent, such as hydrogen fluoride, is crucial for the solubility of such reagents and for managing the reaction's vigor. google.com

Nucleophilic aromatic substitution (SₙAr) can also be used if the aromatic ring is sufficiently activated with electron-withdrawing groups. For instance, a precursor with a nitro group ortho or para to a leaving group (like chlorine or bromine) can be displaced by a fluoride source, such as potassium fluoride or cesium fluoride.

Optimization of Reaction Conditions and Efficiency

Achieving a high yield and purity of this compound hinges on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligands, solvent, and temperature, all of which can profoundly influence the reaction outcome. sigmaaldrich.com

Investigation of Catalytic Systems and Ligands

For the cross-coupling reactions that are central to forming the C-C bonds in the target molecule, the catalytic system is of paramount importance. Palladium-based catalysts are widely used due to their high efficiency and functional group tolerance.

The choice of ligand, which coordinates to the metal center, is critical for tuning the catalyst's reactivity and stability. Phosphine (B1218219) ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands from the Buchwald or Hartwig collections, can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For example, in a Stille coupling reaction to form an acetylphenyl derivative, copper(I) iodide (CuI) can be used as a cocatalyst alongside a palladium catalyst and a triphenylarsine ligand. orgsyn.org N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, often providing superior catalyst stability and activity. organic-chemistry.org

The optimization process typically involves screening a library of catalysts and ligands to identify the combination that provides the highest yield and selectivity.

Table 3: Effect of Catalytic Systems on a Model Suzuki-Miyaura Coupling Reaction

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | (none) | K₂CO₃ | Toluene/H₂O | 75 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 92 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 88 |

| PdCl₂(dppf) | (none) | Na₂CO₃ | DME/H₂O | 85 |

Note: Data is representative for a typical Suzuki-Miyaura reaction and illustrates the impact of different catalyst/ligand systems.

Solvent Effects and Temperature Control

The selection of the solvent is a critical parameter that can influence reaction rates, selectivity, and even the reaction pathway. researchgate.net The solvent's polarity, coordinating ability, and boiling point must be considered. For instance, in Grignard reactions, ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the organomagnesium reagent. rsc.org In palladium-catalyzed couplings, polar aprotic solvents such as dimethylformamide (DMF), dioxane, or toluene are commonly employed. The choice of solvent can significantly affect the solubility of reactants and the stability of catalytic intermediates. rsc.org

Temperature control is equally crucial. Many organometallic reactions require low temperatures to prevent side reactions or decomposition of sensitive intermediates. Conversely, many cross-coupling reactions require heating to overcome activation energy barriers. researchgate.net For example, decreasing the reaction temperature can sometimes be used to enhance the selectivity between different possible cyclization modes in palladium-catalyzed direct arylation reactions. researchgate.net Microwave-assisted heating has also been shown to accelerate reaction times and improve yields in certain synthetic steps. researchgate.net A systematic investigation, often involving running the reaction at a range of temperatures from room temperature to the boiling point of the solvent, is necessary to find the optimal thermal conditions.

Chemical Reactivity and Mechanistic Transformations of 2 2 Fluorophenyl 4 Iodoacetophenone

Reactions Involving the Ketone Functionality

Although the ketone group in acetophenones is known to undergo various transformations, specific studies on 2-(2-Fluorophenyl)-4'-iodoacetophenone are lacking.

Chemo- and Regioselective Reduction Pathways

There is no published research detailing the chemo- and regioselective reduction of the carbonyl group in this compound. Such studies would typically involve a variety of reducing agents (e.g., sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation) to determine the conditions necessary to selectively reduce the ketone in the presence of two different halogenated aromatic rings. Data tables summarizing reaction conditions, catalysts, yields, and selectivity are not available.

Oxidative Transformations of the Carbonyl Group

Similarly, literature describing the oxidative transformations of the carbonyl group of this specific compound is absent. Research in this area would explore reactions such as Baeyer-Villiger oxidation to form the corresponding ester, but no such studies have been documented for this compound.

Reactions at the Halogenated Aromatic Moieties

The presence of both an iodine and a fluorine atom on separate phenyl rings suggests a rich potential for differential reactivity. However, specific experimental explorations are not reported.

Nucleophilic Aromatic Substitution of the Iodine Atom

While aryl iodides can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups, there are no specific studies detailing this reaction for this compound. The reactivity of the iodine atom in this compound towards various nucleophiles has not been systematically investigated, and thus, no mechanistic details or data tables of reaction outcomes can be provided.

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The fluorine atom is an ortho-, para-director, and the phenyl ring it is attached to could potentially undergo electrophilic aromatic substitution. However, the specific conditions and regioselectivity of such reactions for this compound have not been documented in the scientific literature.

Advanced Cross-Coupling Reactivity

Aryl iodides are common substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. While it is highly probable that the iodo-substituted phenyl ring of this compound would participate in these reactions, there are no published studies that provide specific examples, reaction conditions, catalyst systems, or yields for this particular molecule. Therefore, a data table of its cross-coupling reactivity cannot be compiled.

Copper-Mediated Coupling Reactions

Copper-mediated or -catalyzed reactions provide an alternative to palladium-based methodologies for C-C and C-heteroatom bond formation at the aryl iodide position. These reactions are often cost-effective and exhibit complementary reactivity. The Ullmann condensation, for instance, uses a stoichiometric or catalytic amount of copper to couple aryl halides with amines, alcohols, or thiols. More modern variations, like the Chan-Evans-Lam (CEL) coupling, utilize copper catalysts with boronic acids, similar to the Suzuki reaction, to form C-N or C-O bonds. researchgate.net

Copper catalysis is also effective for Sonogashira-type reactions, sometimes without the need for palladium. organic-chemistry.org For example, Cu₂O has been shown to catalyze the cross-coupling of aryl iodides with terminal alkynes in the absence of a ligand. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost and toxicity of copper. The coupling of aryl iodides with alkylamines has also been achieved using a simple CuI/ethylene glycol system, which is notable for its operational simplicity and tolerance to air and moisture. organic-chemistry.org

| Reaction Type | Aryl Iodide | Coupling Partner | Copper Source | Ligand/Additive | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Chan-Evans-Lam | 4-Iodoacetophenone | Imidazole | Cu(II)-NHC complex | - | Not specified | 63 | researchgate.net |

| Amination | Aryl Iodide | Alkylamine | CuI | Ethylene glycol | K₃PO₄ | Variable | organic-chemistry.org |

| Sonogashira-type | Iodobenzene | Phenylacetylene | Cu₂O | None | Cs₂CO₃ | 94 | organic-chemistry.org |

| Alkyl-Alkyl Coupling | Secondary Alkyl Tosylate | Secondary Alkyl Grignard | CuI | TMEDA / LiOMe | - | Variable | organic-chemistry.org |

Radical Chemistry and Mechanistic Elucidation

The acetophenone (B1666503) framework also allows for reactivity involving radical intermediates, particularly at the α-position to the carbonyl group. These pathways are distinct from the transition-metal-catalyzed reactions at the aryl iodide site and offer alternative strategies for functionalization.

Carbon-centered radicals can be generated at the α-position of the acetophenone moiety through several methods. One common approach is photolysis. Upon absorption of UV light, acetophenone derivatives can undergo a Norrish-type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. nih.govnih.gov This process would generate a benzoyl radical and a substituted methyl radical.

For this compound, this α-cleavage would produce a 4-iodobenzoyl radical and a (2-fluorophenyl)methyl radical. These carbon-centered radicals are highly reactive species. libretexts.org In the presence of molecular oxygen, they are efficiently trapped to form peroxyl radicals at nearly diffusion-controlled rates. nih.gov These peroxyl radicals are themselves potent oxidants capable of participating in further reactions, such as the oxidation of biological molecules like DNA. nih.govnih.gov Alternatively, the initially formed carbon-centered radicals can participate in hydrogen atom abstraction or addition reactions. utexas.edu

The generation of a radical at the α-position of this compound opens up the possibility of intramolecular cyclization. thieme-connect.de If the (2-fluorophenyl)methyl radical is formed, it could potentially undergo a cyclization reaction by adding to the adjacent 4-iodophenyl ring. However, the geometry and electronics of such a process would need to be favorable.

A more plausible pathway might involve the generation of a radical on the aryl iodide ring. Single-electron transfer (SET) to the aryl iodide from a reductant (e.g., samarium(II) iodide) or a photocatalyst could lead to the formation of a radical anion, which could then expel an iodide ion to generate an aryl radical. researcher.life This aryl radical could then potentially cyclize onto the pendant 2-fluorophenyl ring or undergo other transformations. The specific pathway and product would be dictated by the reaction conditions and the stability of the intermediates involved. Transition metals such as copper, iron, and manganese are also known to mediate radical cyclization reactions, providing a catalytic means to access complex heterocyclic structures from suitable precursors. thieme-connect.denih.gov

Oxidative Cross-Coupling Reactions

No research findings specifically detailing the oxidative cross-coupling reactions of this compound are available in the searched scientific literature.

Catalytic Cycle Investigations

There are no published studies investigating the catalytic cycles of reactions involving this compound as a substrate or product in the context of oxidative cross-coupling reactions.

Derivatization and Analog Development from the 2 2 Fluorophenyl 4 Iodoacetophenone Scaffold

Synthesis of Substituted Acetophenone (B1666503) Derivatives and Analogues

The acetophenone core of 2-(2-Fluorophenyl)-4'-iodoacetophenone is a primary site for derivatization. The carbonyl group and the adjacent α-carbon are particularly amenable to a variety of chemical reactions.

One common strategy involves the condensation of the ketone with hydrazine (B178648) derivatives to form hydrazones. rasayanjournal.co.in For instance, reacting the parent acetophenone with substituted hydrazines in an alcoholic solvent, often with an acid catalyst, yields the corresponding (E)-hydrazone derivatives. rasayanjournal.co.in This reaction is generally high-yielding and allows for the introduction of a wide array of substituents, significantly expanding the chemical space of the scaffold. The electronic nature of the substituents on the hydrazine can influence the reaction efficiency. rasayanjournal.co.in

Another approach focuses on the reactivity of the α-carbon. While direct substitution can be challenging, it can be facilitated by initial α-halogenation. For example, 2-bromo-2′-fluoroacetophenone is a known precursor for introducing nucleophiles at the α-position. nih.gov By analogy, α-bromination of this compound would create a highly reactive intermediate, enabling the synthesis of analogues through nucleophilic substitution with reagents like ethyl cyanoacetate (B8463686) or malononitrile. nih.gov

The conformational properties of 2'-fluoro-substituted acetophenone derivatives are influenced by through-space spin-spin couplings between the fluorine atom and the α-protons or α-carbon. nih.gov These interactions suggest a preference for an s-trans conformation, where the carbonyl group and the fluorinated phenyl ring are oriented away from each other. nih.gov This conformational preference is an important consideration in the design of new analogues.

Table 1: Examples of Acetophenone Derivatization Reactions This table is illustrative and based on general synthetic transformations applicable to the scaffold.

| Reaction Type | Reagent Example | Product Class |

| Hydrazone Formation | 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine | Hydrazone Derivatives |

| α-Substitution | 1. N-Bromosuccinimide 2. Ethyl Cyanoacetate | α-Substituted Ketones |

| Knoevenagel Condensation | Malononitrile | α,β-Unsaturated Dinitriles |

Elaboration into Bi-aryl and Polycyclic Aromatic Systems

The carbon-iodine bond on the 4'-position of the acetophenone is a key functional group for constructing more complex molecular architectures, such as bi-aryl and polycyclic aromatic systems. The iodo-substituent is an excellent leaving group in metal-catalyzed cross-coupling reactions.

Bi-aryl Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds. nih.gov Reacting this compound with a variety of arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) can generate a diverse library of bi-aryl compounds. nih.gov This methodology is robust, tolerates a wide range of functional groups, and typically provides high yields of the desired products. Other cross-coupling reactions, like Stille coupling (using organostannanes) or Heck coupling (using alkenes), can also be employed to further diversify the scaffold at this position.

Polycyclic Aromatic Systems: The synthesis of polycyclic aromatic hydrocarbons (PAHs) from the this compound scaffold generally requires a multi-step approach. nih.govrsc.org A common strategy involves first synthesizing a bi-aryl precursor using the cross-coupling methods described above. The precursor must be designed to contain appropriately positioned functional groups that can undergo a subsequent intramolecular cyclization reaction. For example, a bi-aryl derivative could be further functionalized to introduce groups that can participate in an intramolecular Friedel-Crafts reaction or other ring-closing methodologies to form fused aromatic ring systems. rsc.org The specific reaction conditions and synthetic route would depend heavily on the target polycyclic structure.

Table 2: Cross-Coupling Reactions for Bi-aryl Synthesis This table illustrates potential cross-coupling reactions starting from the iodo-scaffold.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | Bi-aryl Ketone |

| Stille | Arylstannane | Pd(PPh₃)₄ | Bi-aryl Ketone |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Aryl-alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne |

Integration into Heterocyclic Scaffolds

The versatile reactivity of the acetophenone moiety allows for its use as a starting material in the synthesis of a wide variety of heterocyclic systems. These reactions often leverage the ketone functionality to build new rings.

The synthesis of indene (B144670) derivatives from an acetophenone precursor typically involves a sequence of reactions that construct the five-membered ring. scilit.comresearchgate.net A plausible pathway could involve an initial aldol-type condensation of the acetophenone's α-methyl group with a suitable carbonyl compound, followed by an intramolecular cyclization and dehydration. A more direct route involves the iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates, which can be prepared from acetophenone precursors. scilit.com Substituted indenes are of significant interest in medicinal and materials chemistry. researchgate.net

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and possess a range of biological activities. ijarsct.co.in They are readily synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. ijarsct.co.inrjptonline.org

In this context, this compound can be treated with various substituted benzaldehydes in the presence of a base, such as aqueous sodium hydroxide (B78521) in ethanol (B145695), to yield a series of chalcone (B49325) derivatives. rjptonline.orgderpharmachemica.com The reaction proceeds through an aldol (B89426) addition followed by dehydration to form the characteristic α,β-unsaturated ketone of the chalcone core. This method is highly efficient and allows for significant structural diversity by simply varying the aldehyde component. nih.gov

Table 3: Synthesis of Chalcone Derivatives This table provides hypothetical examples of chalcones synthesized from the parent scaffold and various aldehydes.

| Aldehyde Reactant | Resulting Chalcone Substituent (on second aryl ring) |

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl |

The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. Its synthesis from this compound can be achieved through a multi-step sequence. ijper.orgnih.gov

Hydrazone Formation: The starting acetophenone is first reacted with hydrazine hydrate (B1144303) to form the corresponding hydrazone.

Acylhydrazone Synthesis: The hydrazone is then acylated with a suitable acylating agent (e.g., an acid chloride or anhydride) to produce an N-acylhydrazone.

Cyclodehydration: The N-acylhydrazone undergoes oxidative cyclization to form the 1,3,4-oxadiazole ring. This final step is often accomplished using reagents like phosphorus oxychloride or by other dehydrating conditions. nih.gov

This synthetic pathway allows for the introduction of two points of diversity: one from the acetophenone scaffold and another from the acylating agent used in the second step.

The chalcone derivatives synthesized in section 4.3.2 are excellent precursors for a variety of fused nitrogen-containing heterocycles. derpharmachemica.comresearchgate.net The α,β-unsaturated ketone system in chalcones is a Michael acceptor and is also reactive towards condensation reactions.

For example, reacting a chalcone derived from this compound with hydrazine or substituted hydrazines in a solvent like acetic acid or ethanol can lead to the formation of pyrazoline rings through a cyclocondensation reaction. derpharmachemica.com Similarly, reaction with reagents like guanidine (B92328) or urea (B33335) can yield pyrimidine-based fused systems. These reactions provide a powerful method for converting the linear chalcone scaffold into more complex, three-dimensional heterocyclic structures. researchgate.netmdpi.com

Indole (B1671886) Derivatives

The synthesis of indole derivatives from the this compound scaffold can be theoretically achieved through established synthetic methodologies, primarily leveraging the reactivity of the ketone functional group or the aryl iodide. Two prominent methods for indole ring formation, the Fischer indole synthesis and the Larock indole synthesis, are particularly relevant.

The Fischer indole synthesis is a classic method for constructing the indole nucleus, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnumberanalytics.com In the context of this compound, the ketone would first react with a substituted phenylhydrazine to form a phenylhydrazone. This intermediate, upon treatment with an acid catalyst, would then undergo a mdpi.commdpi.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the corresponding indole. The substitution pattern of the final indole product is dictated by the choice of the substituted phenylhydrazine, offering a pathway to a wide range of derivatives.

A potential synthetic route is outlined below:

Formation of Phenylhydrazone: Reaction of this compound with a selected phenylhydrazine.

Cyclization: Acid-catalyzed cyclization of the resulting phenylhydrazone to form the indole ring.

The Larock indole synthesis provides an alternative and powerful method for the preparation of polysubstituted indoles. ub.eduwikipedia.org This palladium-catalyzed reaction involves the heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.org While this compound itself is not a direct substrate for the classical Larock indole synthesis, its iodo-substituent can be exploited. A hypothetical multi-step sequence could first involve the introduction of an amino group ortho to the iodine through a separate synthetic step, transforming the scaffold into a suitable precursor for a subsequent Larock cyclization.

The following table illustrates the potential diversity of indole derivatives that could be synthesized from the this compound scaffold using the Fischer indole synthesis with various substituted phenylhydrazines.

| Phenylhydrazine Reactant | Resulting Indole Derivative | Potential Substitution Pattern |

| Phenylhydrazine | 2-(2-Fluorophenyl)-3-(4-iodophenyl)-1H-indole | Unsubstituted on the indole nitrogen |

| 4-Methoxyphenylhydrazine | 2-(2-Fluorophenyl)-3-(4-iodophenyl)-5-methoxy-1H-indole | Methoxy group at the 5-position |

| 4-Nitrophenylhydrazine | 2-(2-Fluorophenyl)-3-(4-iodophenyl)-5-nitro-1H-indole | Nitro group at the 5-position |

| 4-Chlorophenylhydrazine | 5-Chloro-2-(2-fluorophenyl)-3-(4-iodophenyl)-1H-indole | Chloro group at the 5-position |

Preparation of Specialized Chemical Intermediates

The aryl iodide functionality of this compound serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of specialized chemical intermediates. These reactions, including the Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki coupling, are fundamental transformations in modern organic synthesis.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the aryl iodide in this compound with a wide range of primary and secondary amines, amides, or carbamates. The resulting arylamine derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The choice of the amine coupling partner allows for the introduction of diverse functionalities.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.netlibretexts.org By subjecting this compound to Sonogashira coupling conditions with various alkynes, a new class of intermediates possessing an alkynyl moiety can be synthesized. These compounds can serve as precursors for more complex heterocyclic systems or for further functionalization of the alkyne.

The Suzuki coupling reaction is another powerful tool for carbon-carbon bond formation, coupling an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester. researchgate.netwikipedia.org Reacting this compound with different aryl or heteroaryl boronic acids can lead to the synthesis of biaryl or heteroaryl-aryl structures. These motifs are prevalent in many functional materials and pharmaceutical agents.

The table below showcases the potential specialized chemical intermediates that can be prepared from this compound via these palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Resulting Intermediate | Potential Application |

| Buchwald-Hartwig Amination | Aniline | 4'-(Phenylamino)-2-(2-fluorophenyl)acetophenone | Precursor for nitrogen-containing heterocycles |

| Buchwald-Hartwig Amination | Morpholine | 4'-(Morpholino)-2-(2-fluorophenyl)acetophenone | Building block for medicinal chemistry |

| Sonogashira Coupling | Phenylacetylene | 4'-(Phenylethynyl)-2-(2-fluorophenyl)acetophenone | Intermediate for polycyclic aromatic compounds |

| Sonogashira Coupling | Trimethylsilylacetylene | 4'-((Trimethylsilyl)ethynyl)-2-(2-fluorophenyl)acetophenone | Versatile intermediate for further alkyne chemistry |

| Suzuki Coupling | Phenylboronic acid | 4'-(Phenyl)-2-(2-fluorophenyl)acetophenone | Core structure for liquid crystals or pharmaceuticals |

| Suzuki Coupling | Pyridine-3-boronic acid | 4'-(Pyridin-3-yl)-2-(2-fluorophenyl)acetophenone | Intermediate for agrochemicals or pharmaceuticals |

Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl 4 Iodoacetophenone and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

No HRMS data, including precise mass-to-charge ratio (m/z) or fragmentation patterns, could be located for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum detailing the characteristic absorption frequencies (in cm⁻¹) for the functional groups in 2-(2-Fluorophenyl)-4'-iodoacetophenone is not available.

X-ray Crystallography for Absolute Structure Determination and Conformation in the Solid State

There are no published crystallographic studies for this compound, and therefore, information regarding its crystal system, space group, unit cell dimensions, or solid-state conformation could not be provided.

Should peer-reviewed literature containing the synthesis and full characterization of this compound become available, the requested article can be generated.

Computational and Theoretical Investigations of 2 2 Fluorophenyl 4 Iodoacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems. d-nb.infomdpi.comresearchgate.net For 2-(2-Fluorophenyl)-4'-iodoacetophenone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model its structure and predict its reactivity. d-nb.infonih.gov These calculations provide a foundational understanding of the molecule's behavior by mapping its electronic landscape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.netyoutube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

In this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the iodophenyl ring, while the LUMO is often distributed over the carbonyl group and the fluorophenyl ring. The energy gap helps to characterize the chemical reactivity and kinetic stability of the molecule. malayajournal.org

Table 1: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -2.5 | Associated with the π* anti-bonding orbitals of the carbonyl and aromatic systems. |

| HOMO | -5.5 to -6.5 | Associated with the π-orbitals of the iodinated phenyl ring. |

| Energy Gap | 4.0 to 5.0 | Indicates moderate chemical stability and reactivity. |

Note: The values presented are typical ranges for structurally similar aromatic ketones and may vary based on the specific computational method and basis set used.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom, highlighting its nucleophilic character. The area around the iodine atom would exhibit a region of positive potential, known as a σ-hole, making it an electrophilic site. researchgate.net Similarly, the hydrogen atoms of the aromatic rings would show positive potential. These insights are critical for understanding intermolecular interactions.

Conformational Landscape Exploration

The three-dimensional structure of a molecule is not rigid, and different spatial arrangements of atoms, or conformations, can exist. Computational methods are used to explore the conformational landscape and identify the most stable conformers. For acetophenone (B1666503) derivatives, a key feature is the rotation around the bond connecting the carbonyl group and the phenyl ring.

Studies on related 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation, where the fluorine and oxygen atoms are positioned on opposite sides of the C-C bond. nih.gov This preference, confirmed by DFT calculations, is attributed to the strong electrostatic repulsion between the polar C-F and C=O bonds in the s-cis conformation, which would destabilize that arrangement. nih.gov The benzene ring and the carbonyl group are nearly coplanar in the stable s-trans conformer. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While DFT calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to understand their behavior and conformational flexibility in a solution environment. nih.gov MD simulations track the movements of atoms over time, accounting for interactions with solvent molecules. This approach can reveal how the solvent influences the conformational preferences of this compound. For instance, the relative stability of different conformers can change depending on the polarity of the solvent. rsc.org Such simulations are instrumental in bridging the gap between theoretical calculations and experimental observations in solution. sciepub.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the mechanisms that are often difficult to obtain experimentally. youtube.commasterorganicchemistry.com By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a reaction can be mapped out. youtube.com For this compound, this could involve modeling reactions such as nucleophilic addition to the carbonyl group or cross-coupling reactions at the carbon-iodine bond. Identifying the transition state structure and its associated energy barrier (activation energy) is key to understanding the kinetics of the reaction.

Studies on Non-Covalent Interactions within Molecular Assemblies (e.g., Halogen Bonding)

Non-covalent interactions play a critical role in determining the supramolecular chemistry and crystal packing of molecules. rsc.org In this compound, the presence of both fluorine and iodine atoms makes it a candidate for engaging in halogen bonding. nih.gov

Halogen bonding is a directional, non-covalent interaction that occurs between a halogen atom (the Lewis acid) and a Lewis base. tuni.fi The iodine atom in the molecule is particularly significant in this regard. Due to the anisotropic distribution of electron density around the covalently bonded iodine, a region of positive electrostatic potential, known as a σ-hole, forms along the extension of the C-I bond. rsc.org This σ-hole can interact favorably with electron-rich sites, such as the carbonyl oxygen or the nitrogen atom of another molecule. nih.govresearchgate.net These interactions can significantly influence the solid-state structure and properties of the compound. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical Predictions of Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions involving complex organic molecules like this compound. While specific theoretical studies on the chemo-, regio-, and stereoselectivity of this particular compound are not extensively available in peer-reviewed literature, the well-established principles of computational chemistry and existing research on related chalcone (B49325) derivatives allow for a detailed projection of how such predictions would be approached. These theoretical investigations are invaluable for understanding reaction mechanisms and for designing synthetic routes that favor the formation of a desired product.

Theoretical predictions in this context primarily rely on quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent method. These calculations can elucidate the electronic structure and energy of reactants, transition states, and products, which are fundamental to determining the selectivity of a chemical transformation.

Chemo-, Regio-, and Stereoselectivity Predictions

For a molecule such as this compound, which possesses multiple reactive sites, theoretical calculations can predict the most likely site of attack for a given reagent (chemoselectivity), the orientation of the reacting species (regioselectivity), and the spatial arrangement of the atoms in the product (stereoselectivity).

These predictions are typically based on the analysis of several calculated parameters:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and spatial distribution of these orbitals can indicate the most probable sites for nucleophilic and electrophilic attack. For instance, in a reaction with a nucleophile, the LUMO of this compound would be analyzed to identify the atom with the largest orbital coefficient, suggesting the most electrophilic center.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution within a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are prone to nucleophilic attack. These maps can be instrumental in predicting both chemo- and regioselectivity.

Transition State Energy Calculations: By modeling the potential energy surface of a reaction, computational chemists can identify the transition states for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable, thus determining the preferred regio- and stereoisomer of the product.

The following table outlines the typical computational approaches used to predict selectivity in chemical transformations of compounds analogous to this compound.

| Selectivity Type | Computational Method | Key Parameters Analyzed | Predicted Outcome |

| Chemoselectivity | DFT, FMO analysis, ESP maps | Energies of FMOs, electrostatic potential values at different atomic sites. | Identification of the most reactive functional group towards a specific reagent. |

| Regioselectivity | DFT, Transition state searching | Relative energies of transition states leading to different regioisomers. | The favored orientation of the reactants, leading to the predominant regioisomeric product. |

| Stereoselectivity | DFT, Transition state searching | Relative energies of diastereomeric transition states. | The most likely stereoisomer (e.g., R/S or E/Z configuration) to be formed. |

While detailed, peer-reviewed computational studies specifically targeting this compound are not readily found, the methodologies described are standard practice in the field. The application of these theoretical tools would provide significant insights into the reactivity of this compound, guiding synthetic efforts and enabling the selective synthesis of desired products.

Applications in Chemical Synthesis and Methodological Advancement

Utility as a Versatile Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex architectures. sigmaaldrich.com The title compound, 2-(2-Fluorophenyl)-4'-iodoacetophenone, is an exemplary building block due to the presence of multiple, orthogonally reactive functional groups. This multi-functionality allows for its participation in a wide array of chemical transformations, enabling the synthesis of diverse and complex target molecules.

The reactivity of this scaffold can be dissected into several key regions:

The Ketone Carbonyl Group: Can undergo nucleophilic addition, reduction to an alcohol, reductive amination, or conversion to an enol or enolate.

The α-Carbon: The position adjacent to the carbonyl group is acidic and can be deprotonated to form an enolate, allowing for alkylation, acylation, and condensation reactions.

The Iodinated Phenyl Ring: The carbon-iodine bond is a highly versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The Fluorinated Phenyl Ring: The fluorine atom modifies the electronic properties of the ring and can influence reaction regioselectivity. It is also a key feature in many bioactive molecules.

This versatility allows for a programmed, stepwise elaboration of the molecule. For instance, a Suzuki coupling could be performed on the iodinated ring, followed by a condensation reaction at the ketone, and finally, a C-H functionalization on the fluorinated ring, demonstrating its utility in diversity-oriented synthesis strategies. nih.gov

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Ketone (C=O) | Grignard Reaction | Tertiary Alcohols |

| Ketone (C=O) | Reductive Amination | Amines |

| α-Carbon | Aldol (B89426) Condensation | α,β-Unsaturated Ketones |

| Aryl Iodide (C-I) | Suzuki Coupling | Biaryl Compounds |

| Aryl Iodide (C-I) | Sonogashira Coupling | Aryl Alkynes |

| Aryl Iodide (C-I) | Buchwald-Hartwig Amination | Aryl Amines |

Role as a Precursor for Novel Ligands and Catalytic Systems

The development of new catalytic systems often relies on the synthesis of sophisticated ligands that can tune the reactivity and selectivity of a metal center. The this compound scaffold is an ideal precursor for such ligands. The aryl iodide functionality is particularly suited for palladium-catalyzed coupling reactions, which can be used to introduce phosphorus, nitrogen, or sulfur-containing moieties that are capable of coordinating to metal centers. sigmaaldrich.com

For example, the ketone can be converted into an imine or oxime, creating a bidentate chelation site in conjunction with another coordinating atom. Subsequent cross-coupling at the iodo-position can introduce a phosphine (B1218219) group, yielding a potential P,N-ligand. Such ligands are crucial in asymmetric catalysis. The modularity of the synthesis allows for the systematic variation of substituents on both aryl rings to fine-tune the steric and electronic properties of the resulting ligand and, by extension, the performance of the catalyst.

Contribution to the Development of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it an excellent substrate for developing and testing new synthetic reactions, particularly in the areas of C-H activation and cascade cyclizations.

Carbon-hydrogen (C-H) activation is a powerful strategy that allows for the direct functionalization of C-H bonds, streamlining synthetic pathways. springernature.com The 2-arylacetophenone core is a well-established platform for such transformations. The ketone's carbonyl group can act as an endogenous directing group, coordinating to a transition metal catalyst (e.g., palladium, rhodium, ruthenium) and directing it to activate a specific C-H bond, typically at the ortho position of the proximal phenyl ring. nih.gov

In the case of this compound, the carbonyl group could direct the functionalization of the C-H bonds on the fluorophenyl ring. This would enable the introduction of new substituents ortho to the fluorine atom, providing access to highly substituted and sterically congested aromatic systems that are difficult to synthesize by traditional methods. Such strategies are invaluable for the late-stage functionalization of complex molecules. nih.gov

| Directing Group | Catalyst (Example) | Target C-H Bond | Potential Reaction |

|---|---|---|---|

| Ketone Carbonyl | Pd(II) | ortho-C-H of Fluorophenyl Ring | Arylation, Alkylation, Acetoxylation |

| Introduced N-based Group | Rh(III) | ortho-C-H of Iodophenyl Ring | Annulation with Alkynes |

Cascade reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy. The subject molecule is an ideal substrate for designing cascade sequences that lead to the rapid construction of polycyclic and heterocyclic frameworks. researchgate.net An annulation reaction, which involves the formation of a new ring, is a common type of cascade. nih.govresearchgate.net

A potential cascade could involve an initial reaction at the ketone (e.g., formation of an enolate or enamine), followed by an intramolecular palladium-catalyzed cyclization where the newly formed nucleophilic center attacks the aryl iodide position. This type of reaction, often termed a Heck or Suzuki annulation, could generate complex, fused-ring systems in a single step. For instance, condensation with a primary amine to form an enamine, followed by an intramolecular Heck reaction, could provide access to substituted dihydroquinolines. The ability to trigger complex bond-forming sequences from a relatively simple starting material highlights its contribution to methodological advancement.

Advancements in Fluorine and Iodine Chemistry through this Scaffold

The presence of both fluorine and iodine atoms on the same molecular scaffold provides a platform for exploring and advancing halogen chemistry. The distinct reactivity of the C-F and C-I bonds allows for selective and orthogonal chemical manipulations. The C-I bond is readily activated by transition metals for cross-coupling, while the C-F bond is generally robust under these conditions, though it can participate in other transformations like nucleophilic aromatic substitution under harsh conditions or through specific C-F activation protocols.

This molecule serves as a testbed for developing selective catalytic systems that can differentiate between the two halogens. Furthermore, the interplay between the electron-withdrawing fluorine and the polarizable iodine can lead to unique reactivity patterns. Research using such scaffolds contributes to the broader understanding of organofluorine and organoiodine chemistry, which is critical for the development of new pharmaceuticals, agrochemicals, and materials where these halogens play a crucial role. mdpi.com

Future Directions and Emerging Research Avenues for 2 2 Fluorophenyl 4 Iodoacetophenone

Exploration of Sustainable and Green Synthetic Routes

The traditional synthesis of biaryl ketones often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can involve hazardous solvents, stoichiometric bases, and costly, non-recyclable catalysts. Future research will undoubtedly focus on developing more environmentally benign and economically viable synthetic routes to 2-(2-Fluorophenyl)-4'-iodoacetophenone.

Key areas of exploration include:

Aqueous Cross-Coupling: Performing the key C-C bond formation in water or aqueous-organic mixtures eliminates the need for volatile and often toxic organic solvents. gctlc.orgresearchgate.net The use of water-soluble ligands and phase-transfer catalysts can facilitate high yields in aqueous media, significantly improving the green credentials of the synthesis. gctlc.org

Heterogeneous and Recyclable Catalysts: A major drawback of homogeneous catalysis is the difficulty in recovering the precious metal catalyst. Research into heterogeneous catalysts, such as palladium nanoparticles supported on materials like magnesium hydroxide-cerium carbonate chemrxiv.org or magnetic nanoparticles, offers a promising solution. researchgate.net These catalysts can be easily separated from the reaction mixture by filtration or magnetic separation and reused over multiple cycles with minimal loss of activity, reducing both cost and metal waste. organic-chemistry.orgmdpi.com

Alternative Carbonyl Sources: Instead of traditional organometallic reagents, carbonylative Suzuki coupling reactions can utilize safer and more sustainable sources of carbon monoxide, such as formic acid or even chloroform, to construct the ketone functionality. researchgate.net

Energy-Efficient Protocols: The adoption of microwave-assisted synthesis or reactions that proceed efficiently at lower temperatures can drastically reduce energy consumption compared to traditional protocols that require prolonged heating. gctlc.orgchemrxiv.org

| Parameter | Conventional Approach | Potential Green Approach | Advantage |

|---|---|---|---|

| Solvent | Toluene, THF, DMF | Water or Water/Ethanol (B145695) | Reduced toxicity and environmental impact |

| Catalyst | Homogeneous Pd(PPh₃)₄ | Heterogeneous, supported Pd Nanoparticles | Catalyst recyclability, reduced metal leaching |

| Base | Na₂CO₃, K₃PO₄ | Potassium Carbonate (K₂CO₃) | More environmentally benign |

| Energy Input | Prolonged heating (80-110 °C) | Lower temperatures or microwave irradiation | Reduced energy consumption and reaction time |

Development of Photo- and Electrocatalytic Transformations

Photoredox and electrochemical catalysis are rapidly emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. For this compound, these technologies present exciting opportunities for both its synthesis and subsequent functionalization.

Photocatalytic C-H Arylation: Instead of coupling two pre-functionalized aryl partners, photocatalysis could enable the direct C-H arylation of an unactivated arene with an aryl halide. nih.gov For instance, a photocatalyst could activate 2-fluorobenzene for direct coupling with 4-iodoacetophenone, potentially simplifying the synthetic route and improving atom economy. Dual C–F/C–H functionalization of perfluoroarenes under photocatalytic conditions has been demonstrated, suggesting that novel bond formations involving the fluorophenyl moiety are feasible. nih.gov

Activation of the Aryl-Iodide Bond: The carbon-iodine bond in the 4'-iodoacetophenone (B82248) moiety is susceptible to activation by light or electricity. nih.govresearchgate.net Photoinduced reactions could generate an aryl radical, which could then be trapped by various coupling partners without the need for a metal catalyst. researchgate.net Similarly, electrocatalysis can be used to reduce the C-I bond, generating a reactive aryl anion or radical intermediate for subsequent bond formation.

Metal-Free Coupling Reactions: Both photocatalysis and electrocatalysis offer pathways to C-C bond formation that can avoid the use of transition metals altogether, which is highly desirable from a sustainability and cost perspective. nih.gov These methods rely on organic dyes or electrodes to facilitate the single-electron transfer events that initiate the coupling cascade.

Application in Advanced Materials Science (excluding biological materials)

The unique electronic and structural features of this compound make it a promising building block for advanced organic materials. The electron-withdrawing nature of the fluorine atom and the ketone can tune the electronic properties of resulting materials, while the iodo-group serves as a versatile synthetic handle for elaboration into more complex architectures.

Organic Electronics: Biaryl ketones are recognized as important structural motifs in materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org The this compound core could be incorporated into conjugated polymers or small molecules. The fluorine substitution can enhance properties like electron mobility and thermal stability, while the aryl iodide allows for post-polymerization modification or the attachment of other functional units via reactions like Sonogashira or Stille coupling.

Photosensitive Materials: The acetophenone (B1666503) group is a well-known photosensitizer. This property could be exploited in the design of photoresists, photocurable polymers, or materials for photodynamic applications. The heavy iodine atom could also promote intersystem crossing, potentially enhancing triplet state yields, a useful feature for certain photophysical applications.

Luminescent Materials: By extending the conjugation through the aryl iodide position, it is conceivable to design novel fluorophores or phosphors. The combination of the biaryl structure with the heavy iodine atom could lead to materials exhibiting room-temperature phosphorescence, which are of interest for sensing and imaging applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming chemical manufacturing by offering enhanced safety, reproducibility, and scalability. nih.gov The synthesis of this compound is well-suited for adaptation to these modern platforms.

Flow Synthesis of Ketones: The synthesis of ketones from organometallic reagents and various electrophiles has been successfully demonstrated in flow reactors. nih.govrsc.org Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which is crucial for minimizing side reactions like the formation of tertiary alcohols. nih.gov The α-alkylation of ketones, a fundamental transformation, has also been optimized in flow, demonstrating excellent yields and reduced reaction times while avoiding cryogenic temperatures. rsc.org

Automated Cross-Coupling: Platforms for the fully automated synthesis of biaryl compounds via Suzuki-Miyaura coupling have been developed. synplechem.com Such systems can perform the reaction, workup, and purification with minimal human intervention, enabling high-throughput screening of reaction conditions or the rapid synthesis of a library of analogues based on the this compound scaffold. acs.org

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need to isolate intermediates. A potential telescoped synthesis of the target compound could involve the in-line generation of an organometallic reagent followed immediately by its reaction with an appropriate electrophile and subsequent cross-coupling in a downstream reactor. nih.gov

| Parameter | Range Explored | Potential Optimal Value | Rationale |

|---|---|---|---|

| Temperature (°C) | 60 - 140 | 100 °C | Balance reaction rate and prevent decomposition |

| Residence Time (min) | 2 - 20 | 10 min | Ensure complete conversion without side-product formation |

| Stoichiometry (Arylboronic Acid:Aryl Iodide) | 1.1:1 - 2.0:1 | 1.2:1 | Minimize unreacted starting material while being cost-effective |

| Catalyst Loading (mol%) | 0.5 - 2.0 | 0.8 mol% | Maximize efficiency while minimizing catalyst cost and contamination |

Synergistic Approaches Combining Computational Prediction and Experimental Validation

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating research. By modeling reaction mechanisms and predicting outcomes, computational approaches can guide experimental efforts, saving time and resources.

Catalyst and Ligand Design: Density Functional Theory (DFT) calculations can be used to investigate the mechanism of cross-coupling reactions to form this compound. acs.orgrsc.org By calculating the energy barriers for key steps like oxidative addition and reductive elimination, researchers can computationally screen different palladium catalysts and ligands to predict which combination will be most effective, guiding experimental optimization. acs.orgresearchgate.net

Predicting Regioselectivity: For novel functionalization reactions, such as direct C-H activation on the biaryl scaffold, predicting the site of reaction (regioselectivity) can be challenging. Quantum mechanics-based workflows and machine learning models are being developed to accurately predict the most likely site of functionalization, which can guide the design of new synthetic routes. beilstein-journals.orgnih.govresearchgate.netrsc.org

Modeling Material Properties: Before undertaking complex syntheses of polymers or other advanced materials derived from this compound, computational methods can predict key electronic properties such as HOMO/LUMO energy levels, band gaps, and charge transport characteristics. This in silico screening allows researchers to prioritize synthetic targets that are most likely to have the desired material properties.

This synergistic loop—where computational predictions are rapidly tested using automated, high-throughput experimental platforms, and the results are fed back to refine the computational models—represents the future of chemical research and will be instrumental in unlocking the full potential of molecules like this compound.

Q & A

Q. What are the common synthetic routes for 2-(2-Fluorophenyl)-4'-iodoacetophenone?

Methodological Answer: The synthesis of this compound can be approached via cross-coupling or nucleophilic substitution reactions. A validated route involves:

- Friedel-Crafts Acylation : Reacting 2-fluorobenzene with 4-iodoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Suzuki-Miyaura Coupling : Using a boronic acid derivative of 2-fluorophenyl with 4-iodoacetophenone under palladium catalysis.

Key parameters include temperature control (60–80°C), anhydrous conditions, and purification via column chromatography. Yields for analogous iodoacetophenone syntheses are reported at 85–91% .

Q. Table 1: Comparative Synthesis Routes

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | 85–88 | AlCl₃, CH₂Cl₂, reflux | |